molecular formula C12H23ClN2O2 B14892798 cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride

cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride

Cat. No.: B14892798
M. Wt: 262.77 g/mol
InChI Key: WSOQHZYDUAGKRN-UHFFFAOYSA-N
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Description

trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride: is a spirocyclic compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. The compound features a spiro[3.4]octane core with a tert-butyloxycarbonyl (Boc) protected amino group and a hydrochloride salt form. This structure provides a versatile scaffold for various chemical transformations and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate starting materials. For instance, a common method involves the reaction of a suitable amine with a cyclic ketone or aldehyde under acidic or basic conditions to form the spirocyclic structure.

    Boc Protection: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent reactions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride follows similar synthetic routes but may involve optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.

    Oxidation and Reduction Reactions: The spirocyclic core can be subjected to oxidation or reduction reactions to modify the ring structure or introduce additional functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while deprotection reactions yield the free amine.

Scientific Research Applications

Chemistry:

    Building Block for Synthesis: The compound serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and natural products.

    Ligand Design: It is used in the design of ligands for catalysis and coordination chemistry.

Biology:

    Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly in the field of oncology and infectious diseases.

    Bioconjugation: It is used in bioconjugation reactions to attach bioactive molecules to proteins or other biomolecules.

Medicine:

    Therapeutic Agents: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry:

    Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. Additionally, the Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

  • trans-2-(Boc-amino)-6-azaspiro[3.4]octane
  • cis-2-(Boc-amino)-6-azaspiro[3.4]octane
  • trans-2-(Boc-amino)-5-azaspiro[3.4]octane

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the configuration of the spirocyclic core and the position of the Boc-protected amino group. These structural variations can significantly impact the compound’s reactivity and biological activity.
  • Unique Properties: trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic configuration, which provides a distinct three-dimensional shape that can enhance its interactions with biological targets. This uniqueness makes it a valuable scaffold for drug discovery and other applications.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

6-azaspiro[3.4]octan-2-yl N-tert-butylcarbamate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)14-10(15)16-9-6-12(7-9)4-5-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H

InChI Key

WSOQHZYDUAGKRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OC1CC2(C1)CCNC2.Cl

Origin of Product

United States

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